(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone
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Overview
Description
(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the hexoxymethyl group: This step involves the reaction of a suitable alcohol with a halogenated alkane under basic conditions to form the hexoxymethyl group.
Introduction of the hydroxy and propan-2-ylamino groups:
Formation of the (E)-but-2-enedioic acid moiety: This step involves the reaction of a suitable dicarboxylic acid derivative with an alkene under acidic conditions to form the (E)-but-2-enedioic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halogenated compounds and strong nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in organic synthesis with keto-enol tautomerism properties.
Fluorine compounds: Compounds with similar reactivity and bonding characteristics.
Uniqueness
(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
104450-46-6 |
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Molecular Formula |
C46H74N2O12 |
Molecular Weight |
847.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/2C21H35NO4.C4H4O4/c2*1-5-6-7-8-11-25-14-19-12-18(17(4)23)9-10-21(19)26-15-20(24)13-22-16(2)3;5-3(6)1-2-4(7)8/h2*9-10,12,16,20,22,24H,5-8,11,13-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
DHHZRJAEQNBZKP-WXXKFALUSA-N |
Isomeric SMILES |
CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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